molecular formula C15H16N2O3 B5818726 (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine

(2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine

Cat. No. B5818726
M. Wt: 272.30 g/mol
InChI Key: NTAWDVISZFAWNO-UHFFFAOYSA-N
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Description

(2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 292.3 g/mol.

Mechanism of Action

The mechanism of action of (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine is not fully understood, but it is believed to exert its anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has been shown to exhibit anti-inflammatory and antioxidant properties. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

(2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a multi-step process. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine is also soluble in organic solvents, making it easy to handle in the lab. However, (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has some limitations. It is a yellow crystalline solid that can be difficult to purify, and it has limited solubility in aqueous solutions.

Future Directions

There are several future directions for (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine research. One potential direction is the development of (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine-based anti-cancer drugs. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has shown promising anti-tumor activity in various cancer cell lines, and further research is needed to determine its efficacy in vivo. Another potential direction is the development of (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine-based antimicrobial agents. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has shown antibacterial and antifungal activity, and further research is needed to determine its potential as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine and its potential applications in other fields such as immunology and neurology.
Conclusion
In conclusion, (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has shown promising anti-tumor, antibacterial, and antifungal activity, making it a promising candidate for the development of new drugs and antimicrobial agents. Further research is needed to fully understand the mechanism of action of (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine and its potential applications in other fields.

Synthesis Methods

(2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine can be synthesized using a multi-step process starting from 2-methylbenzylamine and 2-methoxy-5-nitrobenzaldehyde. The first step involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-methylbenzylamine in the presence of a catalyst such as acetic acid. This reaction yields the intermediate Schiff base which is then reduced using a reducing agent such as sodium borohydride to produce (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine.

Scientific Research Applications

(2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has various potential applications in scientific research. One of the most significant applications of (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine is in the field of medicinal chemistry. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has been shown to exhibit significant anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. (2-methoxy-5-nitrophenyl)(2-methylbenzyl)amine has also been shown to have antibacterial and antifungal properties, indicating its potential use as an antimicrobial agent.

properties

IUPAC Name

2-methoxy-N-[(2-methylphenyl)methyl]-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-5-3-4-6-12(11)10-16-14-9-13(17(18)19)7-8-15(14)20-2/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAWDVISZFAWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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